N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-2-phenyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O2S/c1-23-14(16(17,18)19)22-24(15(23)26)8-7-20-12(25)11-9-27-13(21-11)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJOGMQGUPONQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CSC(=N2)C3=CC=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound combines a thiazole ring, a triazole moiety, and a trifluoromethyl group, which enhance its lipophilicity and biological interactions. The following sections will detail its synthesis, biological mechanisms, and various applications based on recent research findings.
Synthesis
The synthesis of this compound generally involves several steps:
- Formation of the Triazole Ring : This is achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Trifluoromethyl Group : Nucleophilic substitution reactions using trifluoromethylating agents are typically employed.
- Coupling with the Thiazole Component : The final step involves coupling the triazole derivative with the thiazole structure using coupling reagents like EDCI or DCC.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, blocking substrate access. This is particularly relevant in antimicrobial and anticancer applications .
Pharmacological Profile
Research has indicated that compounds containing the 1,2,4-triazole nucleus exhibit a broad range of pharmacological activities:
- Antimicrobial Activity : Studies have shown that derivatives of triazoles can possess potent antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL .
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, related triazole compounds have demonstrated significant cytotoxicity against cancer cell lines like A549 (lung cancer) and MCF7 (breast cancer) .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Mercaptobenzothiazole | Contains a thiazole ring | Antimicrobial |
| 5-Methylthiazole | Simple thiazole derivative | Anticancer |
| 4-Methylthiazole | Methyl substitution on thiazole | Antimicrobial |
The unique combination of thiazole and triazole functionalities in this compound enhances its biological activity compared to simpler derivatives.
Case Studies
Several studies have explored the efficacy of this compound:
- Antimicrobial Efficacy : A study reported that derivatives similar to this compound exhibited strong antibacterial activity against both drug-sensitive and drug-resistant strains. The presence of bulky hydrophobic groups significantly influenced their antimicrobial properties .
- Anticancer Activity : Research indicated that compounds with similar structural motifs showed potent antitumor activity through mechanisms involving apoptosis induction in various cancer cell lines .
Scientific Research Applications
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide is a complex organic compound featuring both a thiazole and a triazole moiety, making it of interest in medicinal chemistry and pharmacology. It is a thiazole derivative known for diverse biological activities, including antifungal and antibacterial properties, with the triazole ring enhancing its potential as a pharmaceutical agent by effectively interacting with biological targets. This compound has been referenced in scientific literature and patents, indicating its relevance in drug development and chemical synthesis.
Scientific Research Applications
Due to its structural features, research applications of this compound include:
- Drug Development The compound is evaluated for its potential biological activity in medicinal chemistry. Its structure, which combines thiazole and triazole elements, suggests it may be effective against biological targets, making it a candidate for pharmaceutical research.
- Chemical Synthesis The compound is used in developing new synthetic methods. Its reactions are dictated by its functional groups, with technical details such as reaction kinetics and thermodynamics being essential for understanding its transformations.
Data Table
Because the search results do not contain specific data from biological assays, a comprehensive table of detailed biological activity is unavailable.
Q & A
Basic Question: What are the established synthetic routes for this compound, and how can purity be optimized?
Answer:
The synthesis of triazole-thiazole hybrids typically involves multi-step reactions. A common approach includes:
- Step 1: Condensation of a triazole precursor (e.g., 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole) with a thiazole-4-carboxamide derivative via nucleophilic substitution or coupling reactions.
- Step 2: Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography, depending on solubility. For example, reports yields of 61–81% for analogous triazole derivatives using ethanol recrystallization .
- Optimization Tips:
- Use anhydrous solvents and inert atmospheres to minimize side reactions.
- Monitor reaction progress with TLC or HPLC.
- Adjust stoichiometric ratios (e.g., NaBH₄ reduction in improved yields to >80% in some cases) .
Basic Question: Which spectroscopic techniques are critical for structural confirmation?
Answer:
- IR Spectroscopy: Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups. highlights IR peaks at 1680 cm⁻¹ for triazole C=O bonds .
- ¹H/¹³C NMR: Confirms substituent integration and electronic environments. For example, the trifluoromethyl group in the triazole ring appears as a singlet (~δ 3.5–4.0 ppm in ¹H NMR; ~δ 120–125 ppm in ¹³C NMR) .
- Mass Spectrometry: Validates molecular weight (e.g., HRMS for exact mass matching).
Advanced Question: How can X-ray crystallography resolve structural ambiguities in this compound?
Answer:
- SHELX Suite: Use SHELXL ( ) for refinement of crystallographic data. Key steps:
- Data Collection: High-resolution (<1.0 Å) datasets reduce thermal motion artifacts.
- Twinning Analysis: Employ SHELXD for detecting pseudo-merohedral twinning, common in triazole derivatives .
- Hydrogen Bonding: Identify intermolecular interactions (e.g., N–H···O bonds stabilizing the triazole-thiazole core) .
- ORTEP-3 Visualization: Generate thermal ellipsoid plots to assess disorder ( ) .
Advanced Question: How do electronic effects of substituents (e.g., trifluoromethyl) influence biological activity?
Answer:
- Trifluoromethyl (CF₃): Enhances metabolic stability and lipophilicity. shows CF₃-containing triazoles exhibit improved enzyme inhibition (e.g., IC₅₀ values <10 µM) due to electron-withdrawing effects .
- Structure-Activity Relationship (SAR):
- Replace CF₃ with methyl/ethyl groups () to compare antimicrobial potency .
- Use docking studies (e.g., AutoDock Vina) to analyze binding interactions with target proteins (e.g., ’s ligand-protein poses) .
Advanced Question: How to address discrepancies in reported biological activity data for similar compounds?
Answer:
- Experimental Design:
- Standardize assays (e.g., MIC for antimicrobial activity in vs. IC₅₀ for enzyme inhibition in ) .
- Control solvent effects (e.g., DMSO concentration ≤1% to avoid cytotoxicity).
- Data Analysis:
- Use statistical tools (e.g., ANOVA) to compare replicates.
- Cross-validate with orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity).
Advanced Question: What computational methods predict solubility and bioavailability?
Answer:
- Solubility Prediction:
- Use Hansen solubility parameters (HSPiP software) to screen solvents.
- LogP calculations (e.g., ChemAxon) assess lipophilicity; notes low aqueous solubility for triazole-carboxamides .
- Bioavailability:
- Apply the Lipinski Rule of Five (e.g., molecular weight <500 Da, logP <5).
- Simulate intestinal permeability with Caco-2 cell models.
Advanced Question: How to resolve conflicting NMR data for regioisomeric products?
Answer:
- 2D NMR Techniques:
- Isotopic Labeling: Synthesize ¹³C/¹⁵N-labeled analogs for unambiguous assignment.
Advanced Question: What strategies improve yield in multi-step syntheses?
Answer:
- Flow Chemistry: Minimize intermediate purification (e.g., telescoped reactions for triazole-thiazole coupling).
- Catalysis: Use Pd/Cu catalysts for C–N bond formation (e.g., ’s K₂CO₃-mediated alkylation) .
- DoE (Design of Experiments): Optimize parameters (temperature, time) via response surface methodology.
Advanced Question: How to analyze acid-base properties for formulation studies?
Answer:
- Potentiometric Titration: Use tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol) to determine pKa () .
- UV-Vis Spectroscopy: Monitor pH-dependent absorbance shifts (e.g., protonation of triazole NH groups).
Advanced Question: What are best practices for crystallizing this compound?
Answer:
- Solvent Screening: Use combinatorial crystallization trays with 48 solvents (e.g., ’s ethanol/water mixtures) .
- Anti-Solvent Diffusion: Gradually add hexane to a saturated DCM solution.
- Temperature Ramping: Cool from 50°C to 4°C at 0.1°C/min to grow single crystals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
